(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with the appropriate amine to form the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group in peptide synthesis, where it temporarily shields reactive functional groups during the synthesis process. This allows for selective reactions to occur without interference from other functional groups .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
- 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal as a protecting group in peptide synthesis. This makes it particularly valuable in the field of synthetic chemistry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-oxooxolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJFGZZHSVGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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